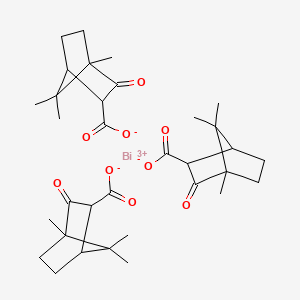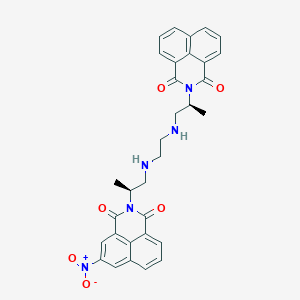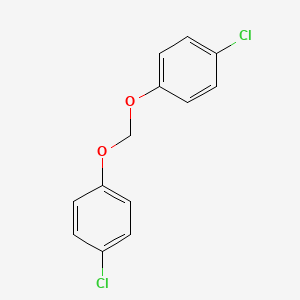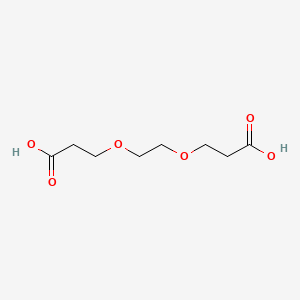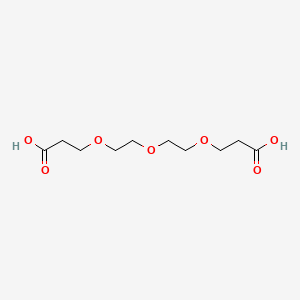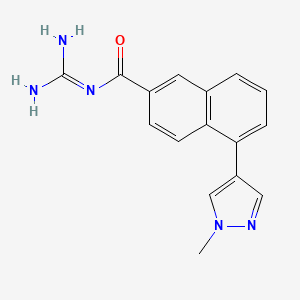
2-萘甲酰胺,N-(氨基亚氨基甲基)-5-(1-甲基-1H-吡唑-4-基)-
描述
BIT-225 is a NCp7 zinc finger inhibitor potentially for the treatment of HCV infection and HIV infection. BIT225 inhibits HIV-1 replication in myeloid dendritic cells. BIT225, inhibits bovine viral diarrhea virus in vitro and shows synergism with recombinant interferon-alpha-2b and nucleoside analogues. BIT225 against HIV-1 release from human macrophages.
科学研究应用
Treatment for SARS-CoV-2 Infection
BIT225 has shown promising results in the treatment of SARS-CoV-2 infection . It has demonstrated broad-spectrum direct-acting antiviral activity against SARS-CoV-2 in Calu3 and Vero cells with similar potency across 6 different virus strains . The treatment with BIT225 has been associated with significant reductions in lung viral load, virus titer, and lung and serum cytokine levels . It has been found to inhibit the ion channel activity of the E protein, which plays a crucial role in virus assembly, budding, immunopathogenesis, and disease severity .
HIV-1 Infection Treatment
BIT225 has been studied in a Phase 1b/2a, placebo-controlled, randomized study for its safety, pharmacokinetics, and antiviral activity in HIV-1-infected, ART-naive subjects . The study found that BIT225 treatment significantly reduced the viral burden in myeloid lineage cells, which was more evident in those individuals with the highest viral loads . Moreover, BIT225-treated subjects demonstrated a significantly reduced level of monocyte activation compared with the placebo controls .
Inhibitor of Viral Ion Channel
BIT225 is a first-in-class antiviral drug that blocks Vpu ion channel activity, resulting in disrupted HIV-1 assembly within the host cell and a substantial loss of infectivity of the progeny virus . While BIT225 demonstrates anti-HIV-1 activity in T cells, the effects are greater in cells of the myeloid lineage as a result of differences in viral assembly and release .
作用机制
Target of Action
BIT225 primarily targets the Coronavirus envelope (E) protein , a small structural protein with ion channel activity . The E protein plays a crucial role in virus assembly, budding, immunopathogenesis, and disease severity . It is also located in the Golgi and ER membranes of infected cells and is associated with inflammasome activation and immune dysregulation .
Mode of Action
BIT225 acts as an inhibitor of the E protein’s ion channel activity . By inhibiting the ion channel activity of the E protein, BIT225 disrupts the virus assembly within the host cell, leading to a significant loss of infectivity of the progeny virus .
Biochemical Pathways
The inhibition of the E protein’s ion channel activity by BIT225 disrupts the virus assembly process, which is a crucial step in the viral replication cycle . This disruption leads to a significant reduction in the infectivity of the progeny virus, thereby limiting the spread of the virus within the host .
Result of Action
BIT225 has shown broad-spectrum direct-acting antiviral activity against SARS-CoV-2 in Calu3 and Vero cells . Treatment with BIT225 has been associated with significant reductions in lung viral load, virus titer, and lung and serum cytokine levels . In a mouse model of severe SARS-CoV-2 infection, BIT225 treatment starting before or 24 hours after infection could protect all treated mice from developing disease, from experiencing weight loss, and from death .
Action Environment
属性
IUPAC Name |
N-(diaminomethylidene)-5-(1-methylpyrazol-4-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-21-9-12(8-19-21)13-4-2-3-10-7-11(5-6-14(10)13)15(22)20-16(17)18/h2-9H,1H3,(H4,17,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVROWPPEIMRGAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC3=C2C=CC(=C3)C(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031931 | |
| Record name | BIT225 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenecarboxamide, N-(aminoiminomethyl)-5-(1-methyl-1H-pyrazol-4-yl)- | |
CAS RN |
917909-71-8 | |
| Record name | N-(Aminoiminomethyl)-5-(1-methyl-1H-pyrazol-4-yl)-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917909-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIT-225 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917909718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIT225 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401031931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIT-225 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9C27TI12U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of BIT225 and how does it exert its antiviral effect?
A1: BIT225 primarily targets the viral protein Vpu, found in HIV-1. Vpu typically forms ion channels that facilitate viral release from infected cells. BIT225 acts by blocking the ion channel activity of Vpu, thereby inhibiting the release of mature HIV-1 virions from infected macrophages []. This mechanism of action makes BIT225 particularly interesting, as it targets a late stage in the viral life cycle, potentially impacting viral dissemination and the establishment of viral reservoirs.
Q2: Beyond HIV-1, are there other viruses susceptible to BIT225?
A2: Research suggests that BIT225 exhibits broad-spectrum antiviral activity. It has shown efficacy against various strains of SARS-CoV-2, inhibiting the ion channel activity of the viral E protein, another viroporin []. This broader antiviral activity makes BIT225 a promising candidate for further development against multiple viral threats.
Q3: What is the evidence supporting the antiviral activity of BIT225 in cellular models?
A3: In vitro studies demonstrate potent antiviral activity of BIT225. It significantly reduces HIV-1 release in both acutely and chronically infected macrophages []. Importantly, BIT225 also hinders HIV-1 transfer from monocyte-derived dendritic cells (MDDCs) to activated CD4+ T cells [], suggesting an impact on viral dissemination. Additionally, it effectively reduces viral load and infectivity in SARS-CoV-2 infected cells [].
Q4: Has the efficacy of BIT225 been demonstrated in animal models of viral infection?
A4: Yes, BIT225 has shown remarkable efficacy in a mouse model of severe SARS-CoV-2 infection. When administered orally, BIT225 completely prevented body weight loss and mortality in infected mice, even when treatment commenced after infection []. These findings highlight its potential as a therapeutic intervention for COVID-19.
Q5: Are there any clinical trial data available for BIT225?
A5: Clinical trials have been conducted to assess BIT225's safety, pharmacokinetics, and antiviral activity in HIV-1 infected individuals. A Phase 1b/2a study demonstrated that BIT225 is generally safe and well-tolerated [, ]. While the trial primarily focused on safety and pharmacokinetics, it provided preliminary evidence of BIT225's ability to reduce HIV-1 viral load, particularly within the monocyte reservoir [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



